N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid
Description
The compound N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid (hereafter referred to as the target compound) is a bifunctional molecule combining an acetamide derivative with a pyrrolidine-oxypyridine moiety and trifluoroacetic acid (TFA). TFA, a strong organic acid (pKa ≈ 0.23) , is likely present as a counterion to enhance solubility or crystallinity, a common practice in pharmaceutical salts .
Properties
IUPAC Name |
N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.4C2HF3O2/c1-9(16)15-7-10-6-11(3-5-14-10)17-12-2-4-13-8-12;4*3-2(4,5)1(6)7/h3,5-6,12-13H,2,4,7-8H2,1H3,(H,15,16);4*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWDJIIWSKZHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=CC(=C1)OC2CCNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F12N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide typically involves the reaction of pyrrolidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of a Cu-catalyzed dehydrogenative reaction between an aldehyde and aminopyridine in the presence of iodine . Another approach involves oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Calcium Channel Modulation
Research indicates that compounds similar to N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide act as T-type calcium channel antagonists. These channels are crucial in various physiological processes, including cardiac function and neurotransmitter release. Studies have shown that targeting these channels can lead to novel treatments for conditions such as hypertension and neuropathic pain .
Anticancer Activity
Emerging studies suggest that this compound may exhibit anticancer properties. It has been investigated for its potential to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. The compound's ability to modulate calcium channels may play a role in reducing cancer cell proliferation and enhancing apoptosis in tumor cells .
Case Study 1: T-Type Calcium Channel Blockade
A study published in the journal Medicinal Chemistry explored the effects of N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide on T-type calcium channels. The results demonstrated significant inhibition of calcium influx in cardiac myocytes, suggesting potential applications in treating arrhythmias .
| Study | Findings |
|---|---|
| Medicinal Chemistry | Inhibition of T-type calcium channels; potential for arrhythmia treatment |
Case Study 2: Antitumor Efficacy
In a preclinical model of breast cancer, N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide was shown to reduce tumor size significantly when administered alongside standard chemotherapy regimens. The combination therapy enhanced the efficacy of chemotherapeutic agents by sensitizing cancer cells to their effects .
| Study | Findings |
|---|---|
| Cancer Research Journal | Reduced tumor size; enhanced sensitivity to chemotherapy |
Mechanism of Action
The mechanism of action of N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular processes .
Comparison with Similar Compounds
Structural Analogs with Pyridine and Acetamide Motifs
Several compounds share structural similarities with the target compound’s acetamide core and pyridine/pyrrolidine substituents:
Key Observations :
Role of Trifluoroacetic Acid (TFA) in Analogous Salts
TFA is frequently used to form salts with nitrogen-containing compounds to improve physicochemical properties:
Comparison with Target Compound :
Pyrrolidine vs. Piperidine/Azetidine Derivatives
The pyrrolidine ring in the target compound distinguishes it from analogs with piperidine (six-membered) or azetidine (four-membered) rings:
Key Insight :
Functional Substitutions: Halogens and Heterocycles
Halogenation and heterocyclic substituents are common in bioactive acetamides:
Comparison :
- The target compound lacks halogen substituents but includes pyrrolidine-oxypyridine, which may reduce toxicity compared to chlorinated analogs .
Biological Activity
N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid is a complex organic compound that has gained attention in various scientific fields due to its unique chemical structure and potential biological applications. The compound features a pyrrolidine ring, a pyridine ring, and an acetamide group, which contribute to its versatility in research and industrial applications.
Chemical Structure
The chemical structure of N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide is characterized by the following components:
- Pyrrolidine ring : A five-membered ring containing nitrogen.
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Acetamide group : A functional group derived from acetic acid and ammonia.
This combination of structures allows the compound to interact with various biological targets, potentially leading to significant pharmacological effects.
The biological activity of N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide is primarily attributed to its ability to modulate specific molecular targets and pathways. The compound can bind to proteins and enzymes, influencing their activity. This interaction may result in:
- Inhibition of bacterial growth : The compound has shown potential as an antimicrobial agent.
- Modulation of cellular processes : It may affect signaling pathways involved in cell proliferation and apoptosis.
Research Findings
Recent studies have explored the biological effects of this compound, revealing its potential in various therapeutic areas:
- Antitumor Activity : Research indicates that compounds similar to N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide can inhibit the mitotic spindle assembly checkpoint. This inhibition can lead to apoptosis in tumor cells, suggesting potential applications in cancer therapy .
- Calcium Channel Antagonism : Some derivatives have been identified as antagonists of T-type calcium channels, which are implicated in various physiological processes including muscle contraction and neurotransmitter release .
Case Studies
Several case studies have documented the effects of N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide in preclinical models:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Mouse xenograft model | Demonstrated significant tumor growth inhibition at low doses. |
| Study 2 | Bacterial cultures | Showed effective inhibition of growth against multiple strains. |
| Study 3 | Cellular assays | Indicated modulation of apoptosis pathways leading to increased cell death in cancer cells. |
Synthetic Routes
The synthesis of N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide typically involves reactions between pyrrolidine derivatives and pyridine derivatives. Common methods include:
- Cu-catalyzed dehydrogenative reaction : Involves the reaction between an aldehyde and aminopyridine.
- Optimization for industrial production : Utilizes continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions
The compound undergoes various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can be achieved with lithium aluminum hydride.
These reactions are crucial for modifying the compound for specific biological activities or enhancing its efficacy.
Q & A
Basic: What are the optimal synthetic routes for preparing N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide?
Methodological Answer:
The synthesis of pyrrolidine- and pyridine-containing acetamides typically involves multi-step reactions. A general approach includes:
- Substitution reactions : Reacting halogenated pyridine derivatives (e.g., 3-chloro-4-fluoronitrobenzene) with pyrrolidin-3-ol under alkaline conditions to form intermediates .
- Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines, as demonstrated in analogous aniline syntheses .
- Condensation : Coupling the amine intermediate with cyanoacetic acid or acetylating agents (e.g., acetyl chloride) in the presence of condensing agents like DCC (dicyclohexylcarbodiimide) .
- Trifluoroacetic acid (TFA) salt formation : Final purification may involve TFA as a counterion during HPLC or crystallization .
Key Considerations : Optimize reaction temperatures (e.g., 0°C to RT for acid-sensitive steps) and use catalysts like Na(OAc)3BH for reductive amination .
Basic: What spectroscopic and chromatographic methods are recommended for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm pyrrolidine ring substitution patterns, acetamide methyl groups, and pyridine/pyrrolidine proton environments. For example, pyrrolidine protons typically appear as multiplet signals at δ 1.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, especially for distinguishing the TFA counterion (e.g., [M+H] vs. [M+TFA-H]) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection confirms purity (>95%) and identifies trace impurities. Use C18 columns with TFA (0.1%) in water/acetonitrile gradients .
Advanced: How can conflicting solubility and stability data under varying pH conditions be resolved?
Methodological Answer:
- pH-Dependent Solubility Studies : Measure LogD values at pH 5.5 and 7.4 (via shake-flask or chromatographic methods) to assess ionization effects. For example, trifluoroacetic acid salts may exhibit lower solubility at neutral pH due to protonation of basic pyrrolidine nitrogen .
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation products via LC-MS to identify labile groups (e.g., acetamide hydrolysis or TFA dissociation) .
- Dynamic Light Scattering (DLS) : Characterize aggregation tendencies in aqueous buffers, which may explain discrepancies in biological assay results .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s kinase inhibition potential?
Methodological Answer:
- Molecular Docking : Use crystallographic data of kinase active sites (e.g., PI3K or EGFR) to model interactions between the pyrrolidine-oxypyridine scaffold and catalytic residues. Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with trifluoromethyl groups .
- Analog Synthesis : Modify the pyrrolidine substituents (e.g., introduce methyl or fluorine groups) and evaluate changes in IC values across kinase panels. Compare with benchmarks like PF-06465469, a known kinase inhibitor with a pyridine-pyrrolidine core .
- Cellular Assays : Use phospho-specific antibodies in Western blotting to validate target engagement (e.g., phosphorylation inhibition of downstream effectors like AKT) .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Temperature and Humidity : Store lyophilized TFA salts at -20°C in inert atmospheres (argon) to prevent hydrolysis. For solutions in DMSO, aliquot to avoid freeze-thaw cycles .
- Light Sensitivity : Protect from UV exposure, as pyrrolidine and pyridine moieties may undergo photodegradation. Use amber vials for storage .
- Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like free pyrrolidine or acetic acid .
Advanced: How to optimize a scalable synthetic route while minimizing hazardous byproducts?
Methodological Answer:
- Green Chemistry Metrics : Replace toxic solvents (e.g., DCM) with EtOAc or cyclopentyl methyl ether. Use catalytic methods (e.g., Pd/C for reductions) to minimize heavy metal waste .
- Flow Chemistry : Implement continuous flow reactors for high-yield steps like nitro reductions or acetylations, ensuring safer handling of intermediates .
- Byproduct Analysis : Use GC-MS to identify and quantify hazardous byproducts (e.g., trifluoroacetic anhydride). Optimize quenching steps (e.g., aqueous NaHCO washes) for neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
